An In-depth Technical Guide to the Fundamental Chemical Properties of Cyclotridecane
An In-depth Technical Guide to the Fundamental Chemical Properties of Cyclotridecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of cyclotridecane. The information is presented to support research, development, and quality control activities where this macrocyclic alkane is utilized.
Core Chemical and Physical Properties
Cyclotridecane is a saturated cycloalkane with the molecular formula C₁₃H₂₆.[1] As a non-polar hydrocarbon, its properties are primarily dictated by van der Waals forces. The quantitative physical and chemical properties of cyclotridecane are summarized in the tables below.
Table 1: General and Physical Properties of Cyclotridecane
| Property | Value | Reference |
| IUPAC Name | Cyclotridecane | [1] |
| CAS Number | 295-02-3 | [1] |
| Molecular Formula | C₁₃H₂₆ | [1] |
| Molecular Weight | 182.35 g/mol | [1] |
| Melting Point | 23.5 °C | |
| Boiling Point | 128 °C at 20 Torr | |
| Density | ~0.86 g/cm³ (estimated) |
Table 2: Solubility Profile of Cyclotridecane
| Solvent | Solubility | Rationale |
| Water | Insoluble | Cyclotridecane is non-polar and cannot form hydrogen bonds with water. |
| Non-polar organic solvents (e.g., hexane, toluene, diethyl ether) | Soluble | "Like dissolves like"; cyclotridecane readily dissolves in other non-polar solvents.[2] |
| Polar aprotic solvents (e.g., acetone, ethyl acetate) | Sparingly soluble | Limited solubility due to the difference in polarity. |
| Polar protic solvents (e.g., ethanol, methanol) | Poorly soluble | The strong hydrogen bonding network of the solvents makes it difficult for the non-polar cyclotridecane to dissolve. |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and purity assessment of cyclotridecane.
Table 3: Key Spectroscopic Data for Cyclotridecane
| Spectroscopic Method | Key Features and Expected Values |
| ¹H NMR | A single, broad signal is expected for the chemically equivalent methylene (B1212753) (-CH₂-) protons, anticipated around δ 1.5 ppm. |
| ¹³C NMR | Due to the molecule's symmetry, a single peak is expected for the equivalent methylene carbons, estimated to be in the range of δ 23-27 ppm. |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations just below 3000 cm⁻¹.- -CH₂- scissoring (bending) vibrations around 1465 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z = 182.- Characteristic fragmentation pattern for cycloalkanes, including a significant peak at M-28 (loss of ethylene) and a series of fragment ions at m/z 69, 83, 97, 111, etc. |
Logical Relationships of Fundamental Properties
The fundamental properties of cyclotridecane are interconnected. The molecular structure dictates the intermolecular forces, which in turn determine the physical properties.
Experimental Protocols
The following are generalized experimental methodologies for determining the key physical properties of cyclotridecane.
The melting point is determined by observing the temperature at which the solid-to-liquid phase transition occurs. A capillary method is commonly employed.
Methodology:
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Sample Preparation: A small amount of dry, powdered cyclotridecane is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. The range between these two temperatures is the melting point range. For a pure substance, this range is typically narrow.
The boiling point is determined at a specific pressure. Since the boiling point is given at reduced pressure, a vacuum distillation setup or a specialized micro-boiling point method is required.
Methodology (Micro-scale):
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Sample Preparation: A small amount of cyclotridecane (a few microliters) is placed in a small test tube or vial.
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Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.
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Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating block.
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed.
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Measurement: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.
The density of liquid cyclotridecane (above its melting point) can be determined using a pycnometer or a vibrating tube densimeter.
Methodology (Pycnometer):
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Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again to determine its exact volume.
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Sample Measurement: The pycnometer is cleaned, dried, and filled with liquid cyclotridecane at the same temperature.
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Weighing: The mass of the cyclotridecane-filled pycnometer is measured.
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Calculation: The density is calculated by dividing the mass of the cyclotridecane by the calibrated volume of the pycnometer.
